4-Ethoxy-3-fluoro-5-formylbenzoic acid 4-Ethoxy-3-fluoro-5-formylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18148717
InChI: InChI=1S/C10H9FO4/c1-2-15-9-7(5-12)3-6(10(13)14)4-8(9)11/h3-5H,2H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H9FO4
Molecular Weight: 212.17 g/mol

4-Ethoxy-3-fluoro-5-formylbenzoic acid

CAS No.:

Cat. No.: VC18148717

Molecular Formula: C10H9FO4

Molecular Weight: 212.17 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-3-fluoro-5-formylbenzoic acid -

Specification

Molecular Formula C10H9FO4
Molecular Weight 212.17 g/mol
IUPAC Name 4-ethoxy-3-fluoro-5-formylbenzoic acid
Standard InChI InChI=1S/C10H9FO4/c1-2-15-9-7(5-12)3-6(10(13)14)4-8(9)11/h3-5H,2H2,1H3,(H,13,14)
Standard InChI Key NIGROGRUONBYKE-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1F)C(=O)O)C=O

Introduction

4-Ethoxy-3-fluoro-5-formylbenzoic acid is a complex organic compound belonging to the class of substituted benzoic acids. Its unique molecular structure features an ethoxy group, a fluorine atom, and a formyl substituent attached to a benzoic acid framework. This compound is identified by its Chemical Abstracts Service (CAS) number, which is crucial for its classification and identification in chemical databases. The presence of these functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound in both synthetic and medicinal chemistry.

Synthesis Methods

The synthesis of 4-Ethoxy-3-fluoro-5-formylbenzoic acid typically involves multiple steps, including the introduction of the ethoxy and fluoro groups onto a benzoic acid derivative, followed by formylation. Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The choice of synthesis method can affect the yield and purity of the final product.

Biological Activity and Potential Applications

Research into the biological activity of 4-Ethoxy-3-fluoro-5-formylbenzoic acid suggests potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties. The unique combination of functional groups in this compound may enhance its interaction with biological targets, such as enzymes or receptors, potentially leading to therapeutic effects.

Potential ApplicationDescription
Antimicrobial ActivityInhibition of microbial growth
Antifungal ActivityInhibition of fungal growth
Anticancer ActivityPotential for inhibiting cancer cell proliferation

Interaction with Biological Targets

The mechanism of action for 4-Ethoxy-3-fluoro-5-formylbenzoic acid involves its interaction with biological targets through its functional groups. These interactions are crucial in pharmacological contexts where it may act as a precursor or intermediate in drug development pathways. Further studies are required to elucidate the precise mechanisms of action and to assess its efficacy as a therapeutic agent.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-Ethoxy-3-fluoro-5-formylbenzoic acid. These include:

Compound NameStructural FeaturesUnique Characteristics
4-Ethoxybenzoic AcidLacks fluorine and formyl groupsMore hydrophilic due to absence of fluorine
3-Fluoro-5-formylbenzoic AcidLacks ethoxy groupDifferent solubility properties
2-Fluoro-5-formylbenzoic AcidDifferent positioning of functional groupsUnique reactivity profile due to position of fluorine
4-Fluoro-3-methoxybenzoic AcidContains methoxy instead of ethoxyVariations in electronic properties

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